

GC-MS method for 5-Chloro-2-phenoxy nicotinic acid analysis

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Compound of Interest

Compound Name: 5-Chloro-2-phenoxy nicotinic acid

CAS No.: 1189749-38-9

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An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **5-Chloro-2-phenoxy nicotinic acid**

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Abstract

This comprehensive application note provides a detailed and validated method for the quantitative analysis of **5-Chloro-2-phenoxy nicotinic acid** using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent low volatility of this carboxylic acid, a robust derivatization protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed to ensure thermal stability and excellent chromatographic performance. The described workflow encompasses sample preparation, chemical derivatization, instrument configuration, and data analysis, making it suitable for implementation in pharmaceutical research, quality control, and drug development laboratories. The method is designed to be self-validating, adhering to principles outlined in international guidelines to ensure data integrity and reliability.[1][2]

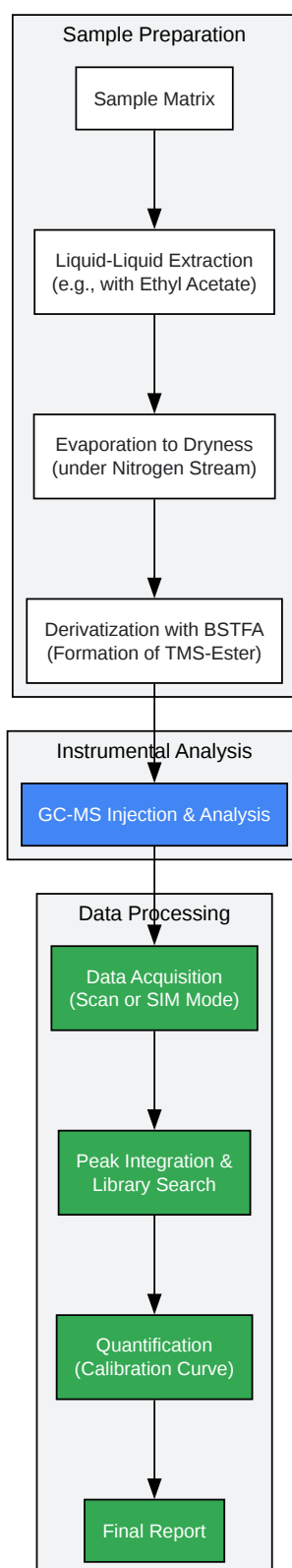
Introduction: The Analytical Challenge

5-Chloro-2-phenoxy nicotinic acid (MW: 249.65, Formula: $C_{12}H_8ClNO_3$) is an important chemical intermediate in the synthesis of various pharmacologically active compounds.[3][4] Accurate quantification is critical for process monitoring, impurity profiling, and ensuring the quality of final active pharmaceutical ingredients (APIs).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides high-resolution separation and definitive compound identification, making it a "gold standard" for many applications.[5] However, the direct analysis of polar, non-volatile compounds like **5-Chloro-2-phenoxy nicotinic acid** by GC-MS is challenging. The carboxylic acid functional group leads to poor peak shape and thermal degradation in the hot GC inlet and column.[6] To overcome this, chemical derivatization is an essential sample preparation step that converts the polar carboxyl group into a less polar, more volatile, and thermally stable derivative, making it amenable to GC-MS analysis.[7] This guide details an optimized method centered around silylation, a proven and efficient derivatization technique.[8]

Principle of the Method

The analytical workflow is a multi-step process designed for accuracy and reproducibility. First, the analyte is extracted from the sample matrix using liquid-liquid extraction (LLE). Following extraction and solvent evaporation, the dried residue undergoes a chemical derivatization reaction. This crucial step replaces the active hydrogen on the carboxylic acid group with a trimethylsilyl (TMS) group, significantly increasing its volatility. The resulting TMS-ester is then injected into the GC-MS system for separation and detection. Quantification is achieved by comparing the analyte's response to a calibration curve generated from standards, often with the use of an internal standard to correct for variability.



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Caption: Overall experimental workflow for GC-MS analysis.

Materials, Reagents, and Instrumentation

Materials and Reagents

- Reference Standard: **5-Chloro-2-phenoxy nicotinic acid** ($\geq 97\%$ purity)
- Internal Standard (IS): (Optional but recommended) e.g., 4-Chlorobenzoic acid or a stable isotope-labeled analog.
- Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
- Solvents: Ethyl acetate, Dichloromethane, Pyridine, Acetonitrile (all HPLC or GC-grade).
- Reagents: Anhydrous Sodium Sulfate.
- Glassware: 2 mL GC vials with PTFE-lined septa, volumetric flasks, pipettes, conical reaction vials.



Scientist's Note (Expertise): The addition of 1% TMCS to the BSTFA reagent acts as a catalyst, accelerating the derivatization of sterically hindered carboxylic acids and ensuring the reaction proceeds to completion.[8] While BSTFA alone is often sufficient, the catalyst provides an extra layer of robustness to the method.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following tables summarize the recommended starting conditions, which should be optimized for the specific instrument in use.

Table 1: Gas Chromatography (GC) Parameters

Parameter	Setting	Rationale
GC Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)	A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized organic compounds.
Injection Mode	Splitless (1 µL)	Maximizes sensitivity for trace-level analysis. A split injection can be used for more concentrated samples.
Inlet Temperature	280 °C	Ensures rapid and complete volatilization of the derivatized analyte without thermal degradation.
Carrier Gas	Helium (99.999% purity)	Provides good chromatographic efficiency and is inert.
Flow Rate	1.0 mL/min (Constant Flow)	A standard flow rate that balances analysis time and separation efficiency.

| Oven Program | Initial: 100 °C (hold 2 min) Ramp: 15 °C/min to 300 °C Hold: 5 min | The temperature program is designed to separate the analyte from solvent and potential matrix interferences effectively. |

Table 2: Mass Spectrometry (MS) Parameters

Parameter	Setting	Rationale
Ionization Mode	Electron Ionization (EI)	Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy	70 eV	Standard energy for EI, ensuring consistent fragmentation and enabling comparison with commercial libraries like NIST. [9] [10]
Source Temp.	230 °C	Optimized to maintain analyte integrity and prevent contamination.
Quadrupole Temp.	150 °C	Ensures stable mass filtering.
Acquisition Mode	Full Scan (m/z 50-500) & SIM	Full scan is used for initial method development and peak identification. Selected Ion Monitoring (SIM) is used for enhanced sensitivity in quantitative analysis. [11] [12]

| Transfer Line | 290 °C | Prevents condensation of the analyte between the GC and MS. |

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Samples

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **5-Chloro-2-phenoxyntonic acid** standard and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile.
- Internal Standard Stock (1 mg/mL): Prepare a stock solution of the chosen internal standard in the same manner.

- **Calibration Standards:** Prepare a series of calibration standards (e.g., 0.1, 0.5, 2, 10, 25, 50 µg/mL) by serial dilution of the stock solution. Spike each standard with a constant concentration of the internal standard.
- **Sample Extraction (Liquid-Liquid Extraction):** a. To 1 mL of aqueous sample (e.g., a diluted reaction mixture), add the internal standard. b. Acidify the sample to pH < 2 with 1M HCl to ensure the carboxylic acid is in its protonated, less polar form. c. Add 2 mL of ethyl acetate and vortex for 2 minutes. d. Centrifuge to separate the phases. e. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. f. Repeat the extraction (steps c-e) and combine the organic layers. g. Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

Protocol 2: Derivatization Procedure

This protocol converts the non-volatile carboxylic acid into its volatile TMS-ester derivative.

Caption: Derivatization of the analyte to its volatile TMS-ester.

- **Evaporation:** Transfer the dried extract or an aliquot of a standard solution to a 2 mL GC vial insert. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all solvent and moisture, as water deactivates the silylating reagent.[8]
- **Reagent Addition:** Add 50 µL of pyridine (to aid dissolution) followed by 100 µL of BSTFA (+1% TMCS) to the dried residue.
- **Reaction:** Cap the vial tightly and heat at 70 °C for 45 minutes in a heating block or oven.
- **Cooling:** Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Method Validation and System Suitability

For use in regulated environments, the method must be validated according to ICH Q2(R1) guidelines.[2][12][13] This ensures the analytical procedure is fit for its intended purpose.

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and mass spectrum of the

derivatized analyte.

- **Linearity:** The method should be linear over a defined concentration range. A calibration curve with a correlation coefficient (R^2) of >0.995 is typically required.[2]
- **Accuracy & Precision:** Accuracy (closeness to the true value) is assessed via recovery studies, while precision (repeatability) is measured by the relative standard deviation (RSD) of replicate measurements, which should typically be $<15\%$.[2][13]
- **Limit of Detection (LOD) and Quantitation (LOQ):** The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

System Suitability: Before running any analytical sequence, inject a mid-point calibration standard to verify system performance. Check for symmetric peak shape, stable retention time, and adequate signal-to-noise ratio.

Expected Results and Data Analysis

- **Identification:** The derivatized **5-Chloro-2-phoxynicotinic acid** is identified by its characteristic retention time and its mass spectrum. The addition of a TMS group ($\text{Si}(\text{CH}_3)_3$) will increase the molecular weight by 72 Da. The molecular ion of the derivative (M^+) is expected at m/z 321.
- **Fragmentation:** The EI mass spectrum will show a characteristic fragmentation pattern. Key expected fragments include losses of methyl groups (M-15) and the entire TMS group.
- **Quantification:** Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. Determine the concentration of the analyte in unknown samples by interpolation from this curve.

Table 3: Hypothetical Method Validation Data

Parameter	Result	Acceptance Criteria
Linearity (R ²)	0.998	> 0.995
Range	0.1 - 50 µg/mL	As required by application
Accuracy (% Recovery)	98.5% - 101.2%	85% - 115%
Precision (% RSD)	< 5%	< 15%
LOD	0.03 µg/mL	-

| LOQ | 0.1 µg/mL | - |

Conclusion

This application note presents a robust and reliable GC-MS method for the analysis of **5-Chloro-2-phenoxy nicotinic acid**. The protocol's foundation on a proven silylation derivatization technique makes it a powerful tool for researchers, scientists, and drug development professionals. By following the detailed steps for sample preparation, derivatization, and instrumental analysis, users can achieve sensitive and accurate quantification of this key chemical intermediate, supporting critical quality control and research objectives in the pharmaceutical industry.^[1]

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